Product packaging for Caprylyl pyrrolidone(Cat. No.:CAS No. 60437-60-7)

Caprylyl pyrrolidone

Cat. No.: B12708043
CAS No.: 60437-60-7
M. Wt: 211.30 g/mol
InChI Key: CRWPSVYQTNMIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caprylyl Pyrrolidone (CAS 2687-94-7) is a synthetic, amphiphilic compound derived from the reaction of caprylic acid with pyrrolidone . Its structure features a fatty acid chain and a polar pyrrolidone ring, making it an effective solubilizer, emulsifier, and mild surfactant . This dual nature allows it to improve the stability and dispersion of active ingredients, particularly in water-based formulations . In cosmetic and personal care research, it is valued for its cleansing and foaming properties in products like facial cleansers and shampoos, while also providing light conditioning benefits to hair without heavy buildup . Its primary research value lies in its ability to enhance the solubility and bioavailability of poorly soluble compounds, a critical function in the development of advanced pharmaceutical formulations, including drug delivery systems . Furthermore, its utility extends to agricultural research as a spreading and wetting agent in pesticide formulations, improving efficacy and coverage . This compound is characterized by its high water solubility and a comedogenic rating of zero, indicating a low potential to clog pores in topical applications . Safety assessments indicate a low acute oral toxicity profile (LD50 > 2200 mg/kg in rats) . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO2 B12708043 Caprylyl pyrrolidone CAS No. 60437-60-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60437-60-7

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

1-octanoylpyrrolidin-2-one

InChI

InChI=1S/C12H21NO2/c1-2-3-4-5-6-8-11(14)13-10-7-9-12(13)15/h2-10H2,1H3

InChI Key

CRWPSVYQTNMIPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N1CCCC1=O

Origin of Product

United States

Chemical Reactivity and Interaction Mechanisms of N Caprylyl Pyrrolidone

Intrinsic Reactivity of the Pyrrolidone Ring System

The chemical reactivity of the pyrrolidone ring is a key aspect of its functionality. This five-membered lactam structure contains a carbonyl group and a nitrogen atom, which are the primary sites for chemical reactions.

The amide bond within the pyrrolidone ring can undergo hydrolysis, a reaction that breaks the bond by adding a water molecule. This process is influenced by pH and temperature.

Alkaline Hydrolysis: Under basic conditions, the hydrolysis of N-substituted pyrrolidones, such as N-caprylyl pyrrolidone, can occur. Studies on similar N-aryl-lactams show that the rate of alkaline hydrolysis is influenced by the substituents on the ring. epa.gov

Acid-Catalyzed Hydrolysis: In acidic environments, the hydrolysis of lactams is also possible. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. epa.gov

Stability: While hydrolysis is a potential pathway, N-alkyl-2-pyrrolidones are generally considered to have good chemical stability under normal conditions. acs.orgatamankimya.com For instance, N-methyl-2-pyrrolidone (NMP), a related compound, is highly resistant to hydrolysis. atamankimya.com However, extreme pH conditions and elevated temperatures can promote the degradation of the pyrrolidone ring. rsc.org Research on the biodegradation of N-octyl-2-pyrrolidone has shown that it can be degraded by microorganisms, which involves the breakdown of its structure. utb.cz

The pyrrolidone ring itself is not directly esterified. However, derivatization reactions involving the pyrrolidone structure are common for creating new molecules with specific properties.

Synthesis: N-caprylyl pyrrolidone is synthesized from the reaction of 2-pyrrolidone with n-octyl chloride, often using a phase transfer catalyst like tetrabutylammonium (B224687) bromide. atamanchemicals.comgoogle.com This N-alkylation is a key derivatization that imparts surfactant properties to the pyrrolidone molecule.

Further Derivatization: Pyrrolidone derivatives can be used as intermediates in the synthesis of a variety of other chemicals, including pharmaceuticals and agrochemicals. chemicalland21.comatamankimya.com For instance, the pyrrolidone structure is a component of some antibiotics. atamankimya.com While direct esterification of the caprylyl pyrrolidone ring is not a typical reaction, the molecule can be a component in formulations where esterification of other ingredients is a concern. In such cases, pyrrolidone compounds have been shown to suppress esterification between other components in a pharmaceutical composition. google.com

Hydrolytic Pathways Under Varied Conditions

Oxidative Degradation Mechanisms of the N-Alkyl Chain

The N-octyl chain of this compound is susceptible to oxidative degradation. This process can be initiated by factors such as heat, light, and the presence of oxidizing agents or metal catalysts.

Research on the related compound N-methyl-2-pyrrolidone (NMP) provides insight into the potential oxidative pathways. The oxidation of NMP can lead to the formation of several degradation products, including 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide, and 2-hydroxy-N-methylsuccinimide. acs.orgnih.govresearchgate.netumweltprobenbank.de This oxidation can occur at the carbon atom adjacent to the nitrogen in the pyrrolidone ring or on the N-alkyl group itself. nih.gov

A study on the bacterial degradation of N-octyl-2-pyrrolidone revealed a specific oxidative pathway. Bacteria of the genus Phenylobacterium were found to initiate the degradation by utilizing four carbon atoms of the N-octyl chain and oxidizing the terminal carbon atom of the remaining chain. utb.czresearchgate.net This process resulted in the formation of an intermediate, 4-(2-oxopyrrolidin-1-yl)butanoic acid. utb.czresearchgate.net This intermediate was then further degraded by other bacteria that could assimilate the nitrogen from the lactam ring. utb.czresearchgate.net

Table 1: Oxidative Degradation of N-Alkyl Pyrrolidones

Parent Compound Degradation Product Initiating Factor/Process
N-Methyl-2-pyrrolidone (NMP) 5-hydroxy-N-methyl-2-pyrrolidone Oxidation in the presence of oxygen and catalysts acs.orgresearchgate.net
N-Methyl-2-pyrrolidone (NMP) N-methylsuccinimide Further oxidation of 5-hydroxy-N-methyl-2-pyrrolidone acs.orgnih.gov
N-Octyl-2-pyrrolidone (NOP) 4-(2-oxopyrrolidin-1-yl)butanoic acid Bacterial degradation by Phenylobacterium utb.czresearchgate.net

Intermolecular Interactions and Complexation Behavior

The dual nature of this compound, with its polar head and nonpolar tail, allows for a rich variety of intermolecular interactions.

The carbonyl oxygen of the pyrrolidone ring is a hydrogen bond acceptor, allowing it to form complexes with hydrogen donor molecules. nih.gov This interaction is crucial for its solvency properties.

Hydrogen Bonding: The electronegativity of the carbonyl oxygen enables it to form hydrogen bonds with nonionic species. chemicalland21.com This ability to act as a hydrogen bond acceptor contributes to its solubility in various solvents and its utility in formulations. cymitquimica.com

Complexation with Metal Ions: The polar nature of the amide carbonyl moiety allows N-alkyl pyrrolidones to act as chelating agents for alkali metal ions. rsc.org

This compound exhibits significant interactions with amphiphilic systems like micelles and vesicles, which is fundamental to its role as a surfactant and wetting agent.

Micelle Interaction: Due to the electron-delocalized lactam ring, N-caprylyl pyrrolidone interacts effectively with anionic surfactant micelles. atamanchemicals.comataman-chemicals.com This interaction enhances its water solubility and leads to a synergistic reduction in surface tension and improved wetting at low concentrations. ashland.comatamanchemicals.comataman-chemicals.com

Mixed Micelle Formation: It can form mixed micelles with other surfactants, particularly anionic emulsifiers such as sodium lauryl sulfate (B86663) (SLS). chemicalland21.commade-in-china.com This property is advantageous in many formulations for controlling the release of fragrances and enhancing wetting on surfaces. chemicalland21.com The interaction is thought to involve the formation of a pseudoquaternary ammonium (B1175870) ion from the pyrrolidone carbonyl oxygen, which can then form an ion pair with the anionic surfactant. This ion pair is further stabilized by hydrophobic interactions between the alkyl chains. chemicalland21.com

Mechanistic Investigations of Functional Roles of N Caprylyl Pyrrolidone

Mechanisms of Solubilization and Dissolution Enhancement

Elucidation of Solubilization Processes for Hydrophobic Compounds

The primary mechanism by which caprylyl pyrrolidone enhances the solubility of hydrophobic (lipophilic) compounds in aqueous systems is through micellar solubilization. As an amphiphilic molecule, it self-assembles in water once a certain concentration, the critical micelle concentration (CMC), is reached. atamanchemicals.com In these micellar structures, the hydrophobic alkyl tails orient inward, creating a non-polar core, while the polar pyrrolidone heads face outward, interacting with the aqueous environment.

This lipophilic core acts as a microenvironment that can encapsulate poorly water-soluble drug molecules, effectively shielding them from the aqueous bulk phase. This process significantly increases the apparent solubility of the hydrophobic compound. nih.gov The solubilization capacity is influenced by the size and number of micelles, which in turn depend on the concentration of this compound. For instance, related N-alkyl pyrrolidones like N-methyl-2-pyrrolidone (NMP) have been shown to enhance drug solubility by acting as both a cosolvent and a complexing agent, a mechanism attributable to the pyrrolidone ring's ability to form complexes. nih.govgoogle.com The presence of the non-polar carbon chain can also disrupt the hydrogen-bonded structure of water, further contributing to its cosolvent effect. nih.gov

Table 1: Illustrative Solubility Enhancement with Pyrrolidone Derivatives

Compound Solvent System Solubility Enhancement Factor
Estrone 20% v/v NMP in water ~800-fold vs. water nih.gov
Griseofulvin 20% v/v NMP in water ~800-fold vs. water nih.gov

Role in Modulating Molecular Aggregation and Precipitation

This compound plays a crucial role in preventing or delaying the precipitation of drugs from supersaturated solutions. mdpi.com Supersaturation is a thermodynamically unstable state where the concentration of a dissolved drug exceeds its equilibrium solubility, posing a risk of the drug crashing out of solution as a solid precipitate. rsc.org

The mechanism of precipitation inhibition involves several actions. Firstly, polymers and surfactants like this compound can adsorb onto the surface of newly formed drug nuclei or crystals. chula.ac.th This adsorption interferes with the crystal growth process, physically hindering the addition of more drug molecules to the crystal lattice. rsc.orgchula.ac.th Secondly, the formation of intermolecular hydrogen bonds between the pyrrolidone ring of the inhibitor and the drug molecules can stabilize the drug in its dissolved state, making it energetically less favorable to aggregate and form a crystal. chula.ac.th By maintaining the drug in a supersaturated state for a prolonged period, these inhibitors can enhance the potential for absorption in pharmaceutical contexts. mdpi.com While many studies focus on polymeric inhibitors like HPMC or PVP, the principles of interfering with nucleation and crystal growth are applicable to surfactants like this compound. rsc.orgnih.gov

Permeation Enhancement Mechanisms Across Biological Barriers

Theories of Stratum Corneum Modulation and Lipid Disruption

One of the most significant applications of this compound is as a penetration enhancer for transdermal drug delivery. smolecule.com The primary barrier to percutaneous absorption is the stratum corneum (SC), the outermost layer of the epidermis, which consists of corneocytes embedded in a highly organized intercellular lipid matrix. researchgate.netgoogle.com

The prevailing theory for this compound's enhancement mechanism is the disruption and fluidization of these intercellular lipids. researchgate.net The lipophilic octyl chain of the molecule inserts itself into the ordered lipid bilayers of the stratum corneum, which are primarily composed of ceramides, cholesterol, and free fatty acids. researchgate.netnih.gov This insertion disrupts the tight, quasicrystalline packing of the lipid lamellae, increasing their fluidity and creating more disordered, permeable pathways. researchgate.netnih.gov This "fluidization" of the lipid bilayer lowers the diffusional resistance of the stratum corneum, allowing drug molecules to partition into and diffuse across it more readily. Some enhancers may also act by extracting lipids from the bilayer, further increasing its porosity. researchgate.net

Surface Activity and Wetting Mechanisms

This compound is a nonionic surfactant, meaning it exhibits surface-active properties without carrying a net electrical charge in solution. atamanchemicals.comscience.gov Its amphiphilic structure drives it to interfaces, such as the air-water or oil-water interface, where it acts to reduce the interfacial tension.

The mechanism involves the orientation of this compound molecules at the surface. The hydrophobic alkyl chains orient away from the aqueous phase (e.g., into the air or an oil phase), while the hydrophilic pyrrolidone head groups remain in the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, lowering the surface tension.

This reduction in surface tension is the basis for its function as a wetting agent. atamanchemicals.com By lowering the surface tension of an aqueous formulation, it allows the liquid to spread more easily and more uniformly over a given surface, rather than beading up. This property is critical in applications where uniform coverage is essential. In some systems, it can interact synergistically with other surfactants, such as anionic surfactants, to form mixed micelles that produce a greater reduction in surface tension than either component alone. atamanchemicals.com

Table 2: Physicochemical Properties of N-Octyl-2-Pyrrolidone (this compound)

Property Value/Description Source
Synonyms 1-Octyl-2-pyrrolidone, N-Octylpyrrolidone varsal.comnih.gov
Molecular Formula C₁₂H₂₃NO nih.gov
Molecular Weight ~197.32 g/mol varsal.comnih.gov
Appearance Clear, colorless to light yellow liquid smolecule.comvarsal.com
HLB (Hydrophile-Lipophile Balance) 6 atamanchemicals.com
Critical Micelle Concentration (CMC) Reported as having no CMC, indicating high water solubility and surface activity atamanchemicals.com

| Solubility | Soluble in water and most organic solvents | ontosight.aismolecule.comatamanchemicals.com |

Principles of Surface Tension Reduction and Interfacial Adsorption

This compound, also known as N-octyl-2-pyrrolidone, is a nonionic surfactant that demonstrates significant efficacy in reducing the surface tension of aqueous systems. nih.govgoogle.com This property stems from its amphiphilic molecular structure, which consists of a hydrophilic pyrrolidone ring and a hydrophobic octyl (caprylyl) chain. scielo.br When introduced into water, these molecules preferentially migrate to the air-water interface. The hydrophobic tails orient themselves away from the aqueous phase and towards the air, while the polar pyrrolidone heads remain in the water. This molecular arrangement at the interface disrupts the cohesive energy of water molecules, leading to a reduction in surface tension. scielo.br

The adsorption of this compound at the interface lowers the interfacial energy, which is a key principle in many of its applications, such as wetting, dispersing, and emulsifying. osti.govclassnk.or.jp Unlike many other surfactants, this compound does not have a critical micelle concentration (CMC), meaning it does not form micelles in an aqueous solution on its own. researchtrends.net However, its ability to significantly lower surface tension at low concentrations makes it a highly effective wetting agent. nih.gov The efficiency of surface tension reduction is influenced by the length of the alkyl chain; for instance, N-alkyl-2-pyrrolidones with longer alkyl chains tend to be more effective at reducing surface tension.

The dynamic surface tension, which is a measure of how quickly a surfactant can lower the surface tension of a newly formed interface, is a critical parameter in applications such as printing and coating. This compound is known to be a rapid wetting agent, indicating that it quickly adsorbs to interfaces and reduces surface tension. google.com

Formation of Mixed Micelles and Synergistic Wetting Effects

A notable characteristic of this compound is its ability to interact synergistically with other types of surfactants, particularly anionic surfactants, to enhance surface activity. scielo.brresearchtrends.net While this compound does not form micelles independently, it readily participates in the formation of mixed micelles when combined with anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) or linear alkyl benzene (B151609) sulfonate (LAS). scielo.brresearchtrends.net

The formation of these mixed micelles is driven by the interaction between the electron-delocalized lactam ring of the this compound and the anionic head groups of the other surfactant. researchtrends.net This interaction significantly enhances the water solubility of this compound and results in a synergistic reduction of surface tension, meaning the surface tension of the mixture is lower than that of either surfactant alone at the same concentration. researchtrends.netgoogle.com This synergistic effect also leads to enhanced wetting performance. scielo.brresearchtrends.net

The composition of these mixed micelles can be tailored to achieve specific properties. For instance, the inclusion of this compound in an anionic surfactant formulation can improve cleaning efficacy by aiding in the penetration and solubilization of greasy soils and reducing streaking. researchtrends.net The table below summarizes the components typically involved in the formation of mixed micelles with this compound.

Table 1: Components of Mixed Micelles Involving this compound

Component 1 Component 2 Resulting Effect
This compound (N-Octyl-2-pyrrolidone) Anionic Surfactants (e.g., Sodium Dodecyl Sulfate, Linear Alkyl Benzene Sulfonate) Formation of mixed micelles, synergistic reduction in surface tension, enhanced wetting. scielo.brresearchtrends.net
This compound (N-Octyl-2-pyrrolidone) Nonionic Surfactants Improved cleaning due to synergistic wetting effects. researchtrends.net

Mechanisms of Antimicrobial Activity of Pyrrolidone Derivatives

Pyrrolidone derivatives have garnered attention for their broad-spectrum antimicrobial properties, exhibiting activity against various bacteria and fungi. lmaleidykla.lt The mechanisms underlying their antimicrobial action are multifaceted and often target fundamental cellular structures and processes.

Membrane-Active Mechanisms and Cellular Permeability Alterations

A primary mechanism of action for many pyrrolidone derivatives is the disruption of microbial cell membranes. nih.gov The lipophilic nature of the alkyl chain in these compounds facilitates their interaction with and insertion into the lipid bilayer of the cell membrane. nih.gov This insertion can lead to a disorganization of the membrane structure, increasing its fluidity and permeability. nih.gov

Studies have shown that certain pyrrolidone derivatives can induce the leakage of intracellular components, such as 6-carboxyfluorescein (B556484) from liposomes, which serves as a model for cell membrane damage. nih.gov The extent of this membrane disruption is often dependent on the concentration of the pyrrolidone derivative and the length of its alkyl chain, with more lipophilic derivatives generally showing a greater effect at lower concentrations. nih.gov For example, 1-lauryl-2-pyrrolidone has been shown to be highly effective in this regard. nih.gov

The alteration of membrane permeability can have several detrimental effects on the microbial cell. It can lead to the loss of essential ions and metabolites, dissipation of the proton motive force, and ultimately, cell death. Some pyrrolidone derivatives have been observed to cause hemolysis of red blood cells, further indicating their membrane-active properties. nih.gov Research on certain antibacterial tanshinone derivatives bearing pyrrolidine (B122466) groups has also pointed to the disruption of the cell membrane as a key part of their antibacterial mechanism. nih.gov

Inhibition of Microbial Growth and Biofilm Formation

Pyrrolidone derivatives have demonstrated the ability to inhibit the growth of a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.commdpi.comresearchgate.net The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key measure of antimicrobial efficacy. The table below presents the MIC values for various pyrrolidone derivatives against different microbial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Various Pyrrolidone Derivatives

Pyrrolidone Derivative Microbial Strain MIC (µg/mL)
Dispiropyrrolidine derivative 4a Bacillus subtilis 32
Dispiropyrrolidine derivative 4b Staphylococcus epidermidis 32
Dispiropyrrolidine derivative 4c Bacillus subtilis 32
Dispiropyrrolidine derivative 4d Staphylococcus epidermidis 32
2,6-Dipyrrolidino-1,4-dibromobenzene Staphylococcus aureus 32-128
2,4,6-Tripyrrolidinochlorobenzene Candida albicans 32-64

Data sourced from multiple studies. mdpi.comresearchgate.netmdpi.com

In addition to inhibiting the growth of planktonic (free-floating) microorganisms, several pyrrolidone derivatives are effective at preventing the formation of biofilms. researchgate.net Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces and are notoriously resistant to antimicrobial agents.

The anti-biofilm activity of pyrrolidone derivatives can occur through various mechanisms, including the inhibition of microbial adhesion to surfaces, a critical initial step in biofilm formation. Halogenated pyrrolidone derivatives, for instance, have been shown to significantly reduce biofilm formation by Pseudomonas aeruginosa in a dose-dependent manner. researchgate.net The table below illustrates the biofilm inhibition capabilities of different compounds, some of which are pyrrolidone derivatives or are studied in a similar context.

Table 3: Inhibition of Biofilm Formation by Various Compounds

Compound Microbial Strain Concentration Biofilm Inhibition (%)
Halogenated Pyrrolidone DEXT-1 Pseudomonas aeruginosa PA14 Not Specified ~30-80
Halogenated Pyrrolidone DEXT-2 Pseudomonas aeruginosa PA14 Not Specified ~30-80
Halogenated Pyrrolidone DEXT-3 Pseudomonas aeruginosa PA14 Not Specified ~30-80
Halogenated Pyrrolidone DEXT-4 Pseudomonas aeruginosa INP-42 Not Specified ~30-80
Biosurfactant from L. paracasei N2 Staphylococcus aureus SA1 10 mg/mL 100

Data sourced from multiple studies. mdpi.comresearchgate.net

Advanced Analytical Methodologies for N Caprylyl Pyrrolidone Characterization

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the molecular-level investigation of N-Caprylyl Pyrrolidone, offering detailed insights into its structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-Caprylyl Pyrrolidone. Both proton (¹H) and carbon-13 (¹³C) NMR provide precise information regarding the chemical environment of each atom in the molecule.

¹H-NMR: The ¹H-NMR spectrum confirms the presence of the n-octyl chain and the pyrrolidone ring. Specific signals correspond to the protons on the alpha-carbons adjacent to the nitrogen atom and the carbonyl group within the lactam ring, as well as the distinct methylene (B1212753) and terminal methyl groups of the alkyl chain. The integration of peak areas in a ¹H-NMR spectrum allows for the quantitative determination of the compound's purity by comparing the signal intensity of the analyte to that of known impurities or a reference standard. bruker.comlibretexts.orgmdpi.com

¹³C-NMR: The ¹³C-NMR spectrum provides complementary data, with each unique carbon atom in the molecule yielding a distinct signal. bhu.ac.in The carbonyl carbon of the lactam ring is particularly characteristic, appearing significantly downfield. Signals for the carbons in the octyl chain and the pyrrolidone ring appear in predictable regions of the spectrum. chemicalbook.com Spectral data for N-Caprylyl Pyrrolidone is available in various databases. chemicalbook.comnih.gov

Table 1: Predicted NMR Spectral Data for N-Caprylyl Pyrrolidone This table presents predicted chemical shift values. Actual experimental values may vary based on solvent and experimental conditions.

Analysis Type Atom Predicted Chemical Shift (ppm)
¹H-NMR CH₃ (terminal methyl) ~0.88
(CH₂)₅ (middle of alkyl chain) ~1.29
CH₂ (beta to N) ~1.52
CH₂ (C4 of ring) ~2.02
CH₂ (C5 of ring) ~2.35
N-CH₂ (alpha of alkyl chain) ~3.22
CH₂ (C3 of ring) ~3.40
¹³C-NMR C8' (terminal methyl) ~14.1
C7', C6', C5', C4', C3' ~22.6 - 31.8
C2' (beta to N) ~26.9
C4 (ring) ~17.9
C5 (ring) ~30.9
C3 (ring) ~45.6
C1' (alpha to N) ~48.9
C2 (C=O) ~175.0

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in N-Caprylyl Pyrrolidone by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. nih.govspectrabase.com The most prominent feature in the IR spectrum of N-Caprylyl Pyrrolidone is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the tertiary amide (lactam) group. Other key bands include those for C-H stretching of the alkyl chain and C-N stretching of the amide. sapub.orgsemanticscholar.orgresearchgate.net

Table 2: Characteristic IR Absorption Bands for N-Caprylyl Pyrrolidone This table presents typical wavenumber ranges for the specified functional groups. Source: nih.govspectrabase.comchemicalbook.com

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity
C-H Stretch Aliphatic (CH₂, CH₃) 2850 - 2960 Strong
C=O Stretch Tertiary Amide (Lactam) 1670 - 1700 Strong
CH₂ Scissor Aliphatic ~1465 Medium
C-N Stretch Tertiary Amide 1290 - 1350 Medium-Strong

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. etamu.edu For N-Caprylyl Pyrrolidone (molar mass: 197.32 g/mol ), the mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 197. nih.govfishersci.com In soft ionization techniques like electrospray ionization (ESI), a protonated molecule [M+H]⁺ is often observed at m/z ≈ 198. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. spectroscopyonline.com The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. For N-Caprylyl Pyrrolidone, fragmentation typically involves cleavage of the octyl chain and fragmentation of the pyrrolidone ring, leading to characteristic fragment ions. albany.eduresearchgate.net

Table 3: Expected Mass Spectrometry Fragments for N-Caprylyl Pyrrolidone Based on the structure and common fragmentation patterns of N-alkyl pyrrolidones. Source: nih.govresearchgate.netnih.gov

m/z Value Proposed Fragment Ion Notes
197 [C₁₂H₂₃NO]⁺ Molecular Ion (M⁺)
198 [C₁₂H₂₄NO]⁺ Protonated Molecule ([M+H]⁺)
112 [C₇H₁₂N]⁺ Loss of the carbonyl group and a hydrogen
98 [C₅H₈NO]⁺ Cleavage of the N-alkyl bond with hydrogen transfer
86 [C₄H₈NO]⁺ Ion containing the pyrrolidone ring after alpha-cleavage
84 [C₅H₈N]⁺ Loss of the octyl chain

Raman Spectroscopy for Vibrational Fingerprinting and Structural Insights

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, complementing IR spectroscopy. s-a-s.org While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability. horiba.com For N-Caprylyl Pyrrolidone, vibrations of the non-polar C-C bonds in the alkyl chain and the symmetric stretching of the C=O group are expected to produce distinct Raman signals. This technique provides a vibrational fingerprint and can be used for structural analysis and identifying the compound in various matrices. nih.govchemicalbook.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are paramount for separating N-Caprylyl Pyrrolidone from complex mixtures and for assessing its purity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like N-Caprylyl Pyrrolidone. Purity assessment is commonly performed using GC with a Flame Ionization Detector (FID). fishersci.com Separation is typically achieved on a capillary column with a non-polar or mid-polarity stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of N-Caprylyl Pyrrolidone. Reverse-phase HPLC (RP-HPLC) is a common method, where a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.com A specific method involves a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.comsielc.com

Table 4: Exemplary Chromatographic Conditions for N-Caprylyl Pyrrolidone Analysis This table provides examples of typical starting conditions for method development. Source: fishersci.comsielc.comsielc.com

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Technique Purity Analysis Separation and Quantification
Column Capillary column (e.g., 5% Phenyl Methylpolysiloxane) Newcrom R1 or C18 reverse-phase column
Mobile Phase Carrier Gas (e.g., Helium, Nitrogen) Isocratic or gradient mixture of Acetonitrile and Water with Formic/Phosphoric Acid
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) UV Detector (e.g., at 210-240 nm) or Mass Spectrometer (MS)
Oven/Column Temp. Temperature programmed (e.g., 100°C to 300°C) Ambient or controlled (e.g., 25-40°C)

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and performing quantitative analysis of N-Caprylyl Pyrrolidone. This method is adept at separating N-Caprylyl Pyrrolidone from its impurities, allowing for precise quantification.

A common approach involves reversed-phase (RP) HPLC. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase. For instance, N-Octyl-2-pyrrolidone, a synonym for N-Caprylyl Pyrrolidone, can be effectively analyzed using a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection, a valuable tool for impurity identification. sielc.com The separation is typically achieved on a C18 column. nih.gov

The purity of N-Caprylyl Pyrrolidone is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. A purity level of over 98% (by GC) has been reported for some commercial grades. tcichemicals.com For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. The concentration of N-Caprylyl Pyrrolidone in a sample is then determined by comparing its peak area to the calibration curve. nih.gov HPLC methods can be scaled up for preparative separation to isolate impurities for further characterization. sielc.com

Interactive Table: Typical HPLC Parameters for N-Caprylyl Pyrrolidone Analysis

ParameterConditionReference
Column Newcrom R1, C18 sielc.comnih.gov
Mobile Phase Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.com
Detection UV, Mass Spectrometry (MS) sielc.comeuropa.eu
Application Purity assessment, Quantitative analysis, Impurity isolation sielc.com

Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD) and Headspace Solid-Phase Microextraction (HS-SPME) for Trace Analysis

For the detection of trace amounts of N-Caprylyl Pyrrolidone, more sensitive and selective techniques are required. Gas Chromatography coupled with a Nitrogen-Phosphorus Detector (GC-NPD) is a highly suitable method due to its specificity for nitrogen-containing compounds. ontosight.aiscioninstruments.com

Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD) is a powerful technique for analyzing compounds containing nitrogen or phosphorus. ontosight.aiavantorsciences.comelementlabsolutions.com The NPD is highly selective, meaning it responds strongly to nitrogen and phosphorus atoms while having a minimal response to other elements like carbon and hydrogen. scioninstruments.com This selectivity significantly reduces background noise and allows for the detection of very low concentrations of the target analyte. ontosight.ai The principle involves the ionization of nitrogen and phosphorus compounds in a hydrogen flame, which generates an electrical signal proportional to the amount of the substance present. ontosight.ai

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is often used in conjunction with GC for the analysis of volatile and semi-volatile organic compounds. frontiersin.orgnih.gov In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. frontiersin.org Volatile analytes, including any trace amounts of N-Caprylyl Pyrrolidone, partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed and analyzed. mdpi.com This technique is effective for concentrating trace analytes from complex matrices, thereby increasing the sensitivity of the subsequent GC analysis. frontiersin.orgnih.gov The combination of HS-SPME with GC-NPD provides a robust method for the trace analysis of N-Caprylyl Pyrrolidone in various samples.

Interactive Table: Techniques for Trace Analysis of N-Caprylyl Pyrrolidone

TechniquePrincipleAdvantagesReference
GC-NPD Selective detection of nitrogen-containing compounds.High sensitivity and selectivity, low detection limits. ontosight.aiscioninstruments.com
HS-SPME Extraction and concentration of volatile analytes from the headspace of a sample.Solvent-free, simple, enhances sensitivity. frontiersin.orgnih.gov

Elemental Analysis and Microanalytical Techniques

Elemental analysis provides fundamental information about the composition of N-Caprylyl Pyrrolidone, confirming its empirical formula (C12H23NO). hzoceanchemical.comhzoceanchem.com This technique determines the percentage of carbon, hydrogen, nitrogen, and oxygen in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula to verify the purity and identity of the substance.

Microanalytical techniques can be employed for a more detailed characterization, especially when dealing with small sample sizes or investigating the distribution of elements within a sample. While specific microanalytical studies on N-Caprylyl Pyrrolidone are not extensively documented in the provided search results, techniques like Energy Dispersive X-ray Spectroscopy (EDX or EDS) coupled with a scanning electron microscope (SEM) could be used to determine the elemental composition of specific regions of a sample. aip.org

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Characterization

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. anton-paar.comiastate.edu It provides information on the atomic and molecular arrangement within a crystal lattice. anton-paar.com For N-Caprylyl Pyrrolidone, which can exist in a solid state at low temperatures (melting point around -26°C to -23°C), XRD could be used to study its crystal structure. tcichemicals.comhzoceanchem.com

The principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. anton-paar.com The X-rays are diffracted by the crystal planes at specific angles, producing a diffraction pattern that is unique to the crystalline structure. This pattern can be used for phase identification, determination of lattice parameters, and assessment of crystallinity. anton-paar.comiastate.edu While specific crystallographic studies on N-Caprylyl Pyrrolidone were not found, the XRD patterns of related pyrrolidone-based polymers, like Polyvinylpyrrolidone (PVP), show characteristic broad peaks indicating their amorphous or semi-crystalline nature. researchgate.net Similar studies on N-Caprylyl Pyrrolidone could provide valuable insights into its solid-state properties.

Interactive Table: Principles and Applications of XRD

AspectDescriptionReference
Principle Diffraction of X-rays by the ordered atomic planes in a crystalline solid, governed by Bragg's Law. anton-paar.com
Information Obtained Crystal structure, phase composition, crystallinity, lattice parameters. anton-paar.comiastate.edu
Application to N-Caprylyl Pyrrolidone Characterization of the solid-state structure at low temperatures. tcichemicals.comhzoceanchem.com

Development and Validation of Hyphenated Analytical Techniques

Hyphenated analytical techniques, which combine a separation technique with a spectroscopic detection method, offer enhanced analytical capabilities for the comprehensive characterization of complex mixtures. ijarnd.comiipseries.org The development and validation of such techniques are crucial for obtaining detailed information about N-Caprylyl Pyrrolidone and its potential impurities.

A prominent example of a hyphenated technique is the coupling of liquid chromatography with mass spectrometry (LC-MS). fda.govrjpn.org This technique combines the powerful separation capabilities of HPLC with the high sensitivity and structural information provided by MS. ijarnd.com For the analysis of N-Caprylyl Pyrrolidone, an LC-MS method would involve separating the compound and its impurities on an HPLC column, followed by their introduction into the mass spectrometer. fda.gov The mass spectrometer would then provide mass-to-charge ratio data for each separated component, enabling their identification and quantification, even at trace levels. fda.gov

Another powerful hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS). ijarnd.com This is particularly useful for analyzing volatile and semi-volatile compounds. In the context of N-Caprylyl Pyrrolidone, GC-MS could be used to identify and quantify volatile impurities. frontiersin.org The development of these hyphenated methods involves optimizing both the separation and detection parameters to achieve the desired sensitivity, selectivity, and resolution. rjpn.org Validation of these methods ensures their accuracy, precision, and reliability for their intended application. rjpn.org

Computational and Theoretical Chemistry Studies of N Caprylyl Pyrrolidone

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of pyrrolidone derivatives. nih.govresearchgate.net These calculations can determine the stability of different molecular conformations and predict spectroscopic properties. nih.govresearchgate.netaip.org For instance, DFT calculations have been used to show that for some pyrrolidone derivatives, the enamine form is stabilized by an intramolecular hydrogen bond. nih.gov Theoretical results can indicate which of two structures is more stable in both the gas phase and in a solvent like ethanol. nih.gov

Studies on related pyrrolidone systems have used DFT to analyze tautomerism, revealing that transformations between tautomers can have low potential barriers. nih.gov Spectroscopic analysis, such as UV-vis, IR, and Raman spectroscopy, provides information about the chemical structure. aip.org For example, UV-vis spectroscopy can reveal absorption bands due to π-π* transitions of benzenoid rings and other electronic transitions. aip.org

Table 1: Predicted Physicochemical Properties of N-Caprylyl Pyrrolidone

Property Predicted Value Method/Source
Molecular Formula C12H23NO PubChem. uni.lu
Molecular Weight 197.323 g/mol SIELC Technologies. sielc.com
Monoisotopic Mass 197.17796 Da PubChem. uni.lu
logP 3.41 SIELC Technologies. sielc.com
XlogP (predicted) 3.2 PubChem. uni.lu
Henry's Law Constant 0.023 Pa m³/mol at 25 °C ECHA. carlroth.com
pKa (predicted) -0.4
Physiological Charge 0
Hydrogen Acceptor Count 1
Hydrogen Donor Count 0
Polar Surface Area 20.31 Ų
Rotatable Bond Count 7
Refractivity 59.5 m³·mol⁻¹

| Polarizability | 24.3 ų | |

Molecular Dynamics Simulations for Understanding Compound-System Interactions (e.g., with membranes, solvents)

Molecular dynamics (MD) simulations are a important technique for studying the interactions of molecules like N-Caprylyl Pyrrolidone with complex systems such as biological membranes and solvents. mdpi.commdpi.com These simulations can provide insights into how permeation enhancers interact with the skin's stratum corneum, the rate-limiting layer for drug delivery. nih.gov

Studies on similar molecules have shown that MD simulations can be used to understand the rotational diffusion dynamics in different solvents. For example, in aqueous solutions, a single exponential anisotropy decay is often observed, while in solvents like N-octyl-2-pyrrolidone, two-component exponential anisotropy decays are seen. nih.gov This suggests that local solvent organization plays a dominant role in the motional dynamics. nih.gov

MD simulations can also be used to investigate the interactions between polymers and other molecules in solution. For example, simulations of N-octyl-N-quaternized chitosan (B1678972) derivatives have shown that quaternization reduces intra-chain hydrogen bond formation, leading to a less rigid chitosan backbone. worldscientific.com

Table 2: Parameters from Molecular Dynamics Simulations

Simulation Parameter Description
Force Field A set of parameters used to describe the potential energy of the system.
Ensemble The statistical ensemble used in the simulation (e.g., NPT, NVT). mdpi.com
Temperature The temperature at which the simulation is run. mdpi.com
Pressure The pressure at which the simulation is run. mdpi.com
Time Step The integration time step used in the simulation. mdpi.com

| Simulation Length | The total time duration of the simulation. |

Molecular Docking and Ligand-Receptor Interaction Modeling (for biological targets if applicable)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is particularly useful for understanding how a ligand, such as a pyrrolidone derivative, might interact with a biological receptor. nih.gov

For example, in silico docking experiments have been used to explore the molecular features that govern the bioactivity of new 2-pyrrolidinone (B116388) derivatives as anti-inflammatory agents. nih.gov These studies have shown that the 2-pyrrolidinone template can significantly contribute to the inhibitory properties of the compounds. nih.gov Docking simulations can guide the design of new inhibitors with improved binding affinity. researchgate.net

The process often involves screening libraries of chemical structures against a known crystal or homology model structure of a protein target. google.comgoogle.com For pyrrolone derivatives, a structure-based drug design approach has been used to identify potential inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) for malaria treatment. researchgate.net

Predictive Modeling for Reaction Pathways and Mechanistic Interpretations

Computational chemistry can be used to propose and evaluate possible reaction mechanisms. nih.gov For instance, DFT calculations have been employed to investigate the reaction mechanism between a 3-pyrroline-2-one (B142641) and an aliphatic amine, suggesting that the main product is formed favorably through the pathway with the lowest activation energy. nih.gov Such studies have indicated that kinetic selectivity can be more significant than thermodynamic selectivity in forming the main products. nih.gov

Theoretical analysis has also been applied to understand copper-mediated fluorination reactions, where different mechanisms, such as the Cu(I)/Cu(III) pathway, have been investigated using high-level theory. researchgate.net These computational approaches help in understanding the free energy profile of a reaction and identifying the rate-determining steps. researchgate.net

Theoretical Approaches to Solubilization and Permeation Dynamics

Theoretical models are valuable for understanding the processes of solubilization and permeation. N-Caprylyl Pyrrolidone is known to be a permeation enhancer, and its effect on the transport of substances across the skin has been investigated using a parallel pathway skin model. atamanchemicals.com

MD simulations can provide a molecular-level understanding of how permeation enhancers increase skin permeability. nih.gov By simulating the interaction of these enhancers with a model of the stratum corneum, researchers can observe changes in the lipid matrix structure and dynamics. nih.gov For example, simulations can calculate the free energies of solvation of molecules in water and octanol (B41247) to determine their partition coefficients (log P), which is a key parameter in predicting permeability. nih.gov

The solubility of gases like hydrogen sulfide (B99878) and carbon dioxide in N-octyl-2-pyrrolidone has been measured experimentally and compared with predictive models like the predictive Soave–Redlich–Kwong (PSRK) model. researchgate.net Such studies are important for applications like acid gas removal. researchgate.net

Advanced Research Directions for N Caprylyl Pyrrolidone and Pyrrolidone Derivatives

Innovations in Polymer and Material Science Incorporating Pyrrolidone Moieties

The incorporation of pyrrolidone moieties into polymer backbones is a significant area of research, aiming to create materials with tailored functionalities. The pyrrolidone group's polarity and ability to form complexes make it a valuable component in advanced polymers. googleapis.com

Recent work has focused on synthesizing novel bio-based building blocks from pyrrolidone structures. For instance, three bis-pyrrolidone-based structures (BP) have been synthesized by combining dimethyl itaconate (DMI) with various aliphatic diamines. rsc.orgresearchgate.net These BPs were produced with high purity (>93%) and were scalable, demonstrating their potential in two key areas of polymer science: the enzymatic synthesis of polyesters and as additives for poly(lactic acid) (PLA). rsc.org The enzymatic catalysis approach, using Candida antarctica Lipase (B570770) B (CaLB), allows for the synthesis of oligoesters under mild, solventless conditions, which is an environmentally friendly method for developing functional materials. rsc.orgresearchgate.net

The Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization process is another key technique being utilized. researchgate.net It offers unprecedented control over molecular weight, composition, and architecture, enabling the creation of complex macromolecules like star polymers and block copolymers from N-vinyl pyrrolidone (NVP). researchgate.net While NVP is a well-known pyrrolidone-containing monomer, research into its RAFT polymerization provides a framework for incorporating other functionalized pyrrolidones. researchgate.netgoogle.com Alkylated vinyl pyrrolidone polymers, for example, possess both hydrophobic and hydrophilic moieties, driving the polymer to interfaces and providing emulsion stabilization benefits. ashland.com

Table 1: Innovations in Polymer Science with Pyrrolidone Moieties

Polymer Type Pyrrolidone Monomer/Moiety Key Research Finding/Application
Bio-based Polyesters Bis-pyrrolidone (from Dimethyl Itaconate) Synthesized via solventless enzymatic catalysis; suitable as bio-based additives for polymers like PLA. rsc.orgresearchgate.net
Star Polymers / Block Copolymers N-Vinyl Pyrrolidone (NVP) Complex architectures (linear, star) achieved with narrow dispersity using RAFT polymerization. researchgate.net
Surface-Active Polymers Alkylated Vinyl Pyrrolidone Hydrophobic/hydrophilic backbone provides emulsion stabilization and rainfastness. ashland.com
Functional Methacrylates Pyrrolidone-containing Methacrylates Synthesis and polymerization of new monomers for creating functional polymers. google.com

**7.2. Biotechnological Applications and Bio-Interactions

The unique chemical nature of N-Caprylyl Pyrrolidone makes it a candidate for various biotechnological and bio-interactive studies, from antimicrobial action to enzyme modulation.

N-Caprylyl Pyrrolidone is recognized for its potential as an antimicrobial agent. googleapis.com Its structure, featuring a hydrophilic head (the pyrrolidone ring) and a lipophilic tail (the caprylyl group), is characteristic of a surfactant. This amphiphilic nature is central to its likely mechanism of action. Antimicrobial compositions can utilize lipids such as (C7-C12)saturated fatty acid esters, which are structurally related to caprylyl pyrrolidone, to target a broad spectrum of microorganisms. google.com The primary proposed mechanism is the disruption of microbial cell membranes. The lipophilic tail is believed to intercalate into the lipid bilayer of the microbial membrane, disrupting its integrity and leading to increased permeability, leakage of essential intracellular components, and eventual cell death.

Furthermore, compositions containing caprylyl glycine (B1666218), which shares structural similarities with this compound, have been shown to inhibit bacteria and improve immune defense by promoting the expression of microbial protein HBD2. google.com This suggests that beyond simple membrane disruption, pyrrolidone derivatives might modulate cellular pathways in microorganisms. Future research is needed to fully characterize these mechanisms, including the specific interactions with membrane proteins and potential intracellular targets.

Pyrrolidone derivatives are being investigated for their ability to modulate the activity of various enzymes. A notable example is the antielastase activity demonstrated by N-Octyl pyrrolidone (a synonym for N-Caprylyl pyrrolidone). atamankimya.com Elastase is an enzyme that breaks down elastin (B1584352), a key protein in the extracellular matrix. The inhibition of elastase is a target in skincare and for treating certain inflammatory conditions. The mechanism for this antielastase activity may be due to the compound's ability to inhibit the hydrolysis of elastin by elastases. atamankimya.com Compositions containing capryloyl glycine and Cinnamomum zeylanicum bark extract have also shown anti-elastase activity, suggesting this is a property of interest for acyl-amino acid type structures. google.com

Additionally, other pyrrolidone-based compounds have shown enzyme-modulating effects. Zinc Pyrrolidone Carboxylate (Zinc PCA) has been found to reduce the activity of the 5-α-reductase enzyme, which is involved in sebum production. google.comcosmacon.de This indicates that the pyrrolidone moiety can be a scaffold for designing targeted enzyme inhibitors.

Table 2: Enzymatic Activity Modulation by Pyrrolidone Derivatives

Enzyme Pyrrolidone Compound Observed Effect Potential Mechanism
Elastase N-Octyl Pyrrolidone Inhibition of elastase. atamankimya.com Inhibition of the hydrolysis of elastin. atamankimya.com
5-α-reductase Zinc Pyrrolidone Carboxylate (Zinc PCA) Inhibition of enzyme activity, leading to reduced sebum secretion. google.comcosmacon.de Direct inhibition of the enzyme. cosmacon.de
Lipase Capryloyl Glycine (related structure) Inhibition of lipase activity. google.com Control of the generation of peroxidized free fatty acids. google.com

Phosphorus is a vital nutrient for plant growth, but much of it exists in soil in insoluble forms. nih.gov Phosphate-solubilizing microbes (PSMs) play a crucial role in making phosphorus available to plants by converting it into a soluble form. mdpi.comfrontiersin.org The primary mechanisms employed by PSMs include the production of organic acids (e.g., gluconic acid), which acidify the soil and chelate mineral cations, and the secretion of siderophores and enzymes like phosphatases. mdpi.comgoogle.com

While direct research linking N-Caprylyl Pyrrolidone to this process is not prominent, its chemical properties suggest potential for contextual research. As a surfactant and wetting agent, N-Caprylyl Pyrrolidone could influence the microbial environment. ashland.com It could potentially enhance the transport of microbially-produced organic acids to insoluble phosphate (B84403) mineral surfaces or facilitate the release of solubilized phosphate into the soil solution. Furthermore, its ability to interact with and solubilize hydrophobic substances could affect the bioavailability of organic matter, indirectly influencing the activity of PSMs that rely on these substrates. atamanchemicals.com Future research could explore if the presence of such surfactants in soil amendments could augment the efficiency of PSM-based biofertilizers. mdpi.com

Investigation of Enzymatic Activity Modulation (e.g., Antielastase Activity)

Advanced Formulation Science: Emulsification and Stabilization Mechanisms

N-Caprylyl Pyrrolidone is a multifunctional ingredient in advanced formulation science due to its unique combination of solvency and surface activity. ashland.com It is a low-foaming, nonionic rapid wetting agent with a Hydrophilic-Lipophilic Balance (HLB) of approximately 6. atamanchemicals.com This positions it as an effective emulsifier for creating stable systems, particularly water-in-oil emulsions, although it also functions well in oil-in-water systems as a stabilizer.

Table 3: Physicochemical Properties of N-Caprylyl Pyrrolidone for Emulsification

Property Value / Description Implication in Formulation Science
Chemical Structure Hydrophilic pyrrolidone ring and a hydrophobic C8 alkyl chain. ashland.com Provides a unique combination of solvency and surface activity.
HLB Value ~6. atamanchemicals.com Effective for creating and stabilizing emulsions.
Micelle Interaction Interacts with anionic surfactant micelles. atamanchemicals.com Synergistically reduces surface tension and enhances wetting.
Foaming Profile Low-foaming. atamanchemicals.com Suitable for applications where foam is undesirable, such as in certain industrial cleaners or coatings.
Solvency Excellent solvent for polymers and hydrophobic substances. ashland.comatamanchemicals.com Acts as a solubilizer and stabilizer in complex multi-component formulations.

Exploration of N-Caprylyl Pyrrolidone in Novel Chemical Transformations

The exploration of N-Caprylyl Pyrrolidone in novel chemical transformations is an emerging field. Its primary role has been as a highly efficient and selective aprotic solvent or reaction medium, particularly for polymerization reactions and the synthesis of fine chemicals like pesticides and pigments. atamankimya.comchemicalbook.com The pyrrolidone ring itself is capable of undergoing a variety of chemical reactions and can form complexes with hydrogen donors, which can be attributed to the nitrogen and carbonyl reactive centers. googleapis.com

Future research directions may focus on leveraging N-Caprylyl Pyrrolidone not just as a passive solvent but as an active participant or mediator in chemical synthesis. Its ability to enhance the solubility of certain drugs and reagents can be attributed to nonpolar molecular dispersion, polar-type chemical bonding, and hydrogen bonding. googleapis.com This suggests it could be used as a phase-transfer catalyst or as a reaction-enhancing medium in organocatalysis. The synthesis of N-Octyl Pyrrolidone itself involves reacting 2-pyrrolidone with n-octane chloride, indicating that the nitrogen of the pyrrolidone ring can be readily alkylated. chemicalbook.com This opens the door to synthesizing a wide range of N-alkyl pyrrolidone derivatives with varying chain lengths and functionalities, which could then be used as building blocks for more complex molecules or as novel functional surfactants and solvents themselves. google.com

Interdisciplinary Research Opportunities in Chemical Biology and Material Engineering

The unique molecular structure of N-caprylyl pyrrolidone and other pyrrolidone derivatives, characterized by a five-membered lactam ring, provides a versatile platform for innovation at the crossroads of chemical biology and material engineering. These fields, while distinct, find common ground in the development of advanced materials designed to interact with and function within biological systems. The inherent properties of pyrrolidone-based compounds—such as their solvency, biocompatibility, and capacity for polymerization into "smart" materials—make them prime candidates for pioneering research. chemimpex.comresearchgate.netmdpi.com

In chemical biology, the focus is on using chemical tools to understand and manipulate biological processes. chu-lab.orgircbc.ac.cn Pyrrolidone derivatives serve as critical components in drug delivery systems and tissue engineering scaffolds. chemimpex.comnih.gov In material engineering, the emphasis is on designing and fabricating materials with novel properties. Pyrrolidone-based polymers are being engineered to be stimuli-responsive, self-healing, and highly durable for a range of applications, from medical devices to industrial coatings. researchgate.netacs.orgmdpi.com The synergy between these disciplines unlocks the potential to create sophisticated, functional materials that can address complex challenges in both medicine and industry.

Advancements in Chemical Biology: Bio-inspired Materials

The application of pyrrolidone derivatives in chemical biology is largely centered on their excellent biocompatibility and their ability to interact favorably with biological molecules and structures. mdpi.comscirp.org N-caprylyl pyrrolidone, for instance, is recognized for its capacity to enhance the solubility and bioavailability of active pharmaceutical ingredients, making it a valuable component in drug delivery research. chemimpex.comwiseguyreports.com

Researchers are leveraging these properties to construct sophisticated systems for therapeutic and diagnostic purposes:

Targeted Drug Delivery: Polymers derived from N-vinyl-2-pyrrolidone (NVP) can be engineered into stimuli-responsive systems. nih.gov These "smart" polymers can undergo conformational changes in response to specific biological triggers, such as the lower pH environment of tumor tissues or changes in temperature, allowing for the controlled release of therapeutic agents directly at the site of action. nih.gov For example, copolymers incorporating poly(N-vinylpyrrolidone) have been developed to release drugs like doxorubicin (B1662922) under the acidic conditions characteristic of cancer cells. nih.gov

Tissue Engineering and Regenerative Medicine: The creation of scaffolds that mimic the natural extracellular matrix (ECM) is crucial for successful tissue regeneration. nih.govmdpi.com Hydrogels made from poly(N-vinylpyrrolidone) (PVP) and its derivatives are highly valued for this purpose. acs.orgnih.gov These materials are hydrophilic, non-toxic, and can be formulated to have mechanical properties that support cell adhesion, proliferation, and differentiation. researchgate.netacs.org Research has demonstrated the use of polymeric systems from pyrrolidone-methacrylate derivatives, sometimes combined with hyaluronic acid, to engineer cartilage-like tissue. researchgate.net

Biocompatible Coatings and Surfaces: The inherent biocompatibility of PVP makes it an ideal material for coating medical devices. researchgate.net These coatings can reduce protein adhesion and subsequent biofouling, which is a critical factor in the performance and longevity of implants and diagnostic tools.

Application AreaPyrrolidone Derivative/PolymerKey Research FindingReference
Drug DeliveryN-Caprylyl Pyrrolidone (N-Octyl-2-pyrrolidone)Enhances the solubility and skin permeation of active pharmaceutical ingredients, making it valuable for transdermal delivery systems. chemimpex.comlookchem.com
Stimuli-Responsive Drug ReleasePoly(vinylpyrrolidone-co-dimethyl maleic anhydride)Functions as a pH-sensitive carrier that can release drugs like doxorubicin in the mildly acidic environment of tumors. nih.gov
Tissue EngineeringPoly(N-vinylpyrrolidone)/Carboxymethyl Cellulose (B213188) HydrogelCreates a biocompatible, injectable, and self-healing hydrogel suitable for controlled drug release and as a scaffold for tissue regeneration. acs.orgnih.gov
Tissue EngineeringPolymeric systems from 2-ethyl-2-pyrrolidone-methacrylateUsed in combination with hyaluronic acid to engineer cartilage-like tissue constructs. researchgate.net

Innovations in Material Engineering: Smart and Functional Polymers

In material engineering, the pyrrolidone moiety is a versatile building block for creating polymers with a wide array of advanced functionalities. These materials are finding applications in diverse fields, including electronics, protective coatings, and environmental technologies.

Stimuli-Responsive Polymers: A significant area of research is the development of "smart" polymers that respond to external stimuli like temperature, pH, or light. rsc.org Copolymers of N-vinyl-2-pyrrolidone (NVP) with monomers like N-isopropylacrylamide (NIPAAm) exhibit a lower critical solution temperature (LCST), meaning they transition from soluble to insoluble in water as the temperature rises. nih.govresearchgate.net This property is harnessed for applications in drug delivery, smart textiles, and creating membranes with tunable permeability. nih.govrsc.org

Self-Healing Materials: Inspired by biological systems, researchers are designing polymers capable of autonomously repairing damage. Hydrogels based on poly(N-vinylpyrrolidone) can be engineered to have self-healing properties through the formation of dynamic, reversible bonds. acs.orgnih.gov For instance, a hydrogel made from PVP and carboxymethyl cellulose can self-heal within seconds of being cut, demonstrating potential for creating more durable and resilient biomedical materials. acs.orgnih.gov Other research explores dynamic covalent bonds in UV-curable resins containing N-vinyl-2-pyrrolidone for 3D printing self-healing elastomers. mdpi.com

Corrosion Inhibition: Pyrrolidone derivatives have proven effective as corrosion inhibitors, particularly for steel in acidic environments. researchgate.netnajah.edu These molecules adsorb onto the metal surface, forming a protective film that blocks the chemical reactions responsible for corrosion. najah.eduresearchgate.net Studies show that derivatives like diethyl 2-(2-oxopyrrolidin-1-yl) ethyl phosphonate (B1237965) can achieve high inhibition efficiencies. researchgate.net

Polymer Blends and Additives: Bis-pyrrolidone structures are being explored as bio-based additives to improve the properties of other polymers. rsc.org For example, they have been used as plasticizers for poly(lactic acid) (PLA), a common biodegradable polymer, enhancing its flexibility and processing characteristics. rsc.org

Application AreaPyrrolidone Derivative/SystemKey Research FindingReference
Stimuli-Responsive PolymersPoly(N-isopropylacrylamide-co-N-vinyl-2-pyrrolidone)Copolymerization allows for the fine-tuning of the Lower Critical Solution Temperature (LCST) close to body temperature for biomedical applications. researchgate.net
Self-Healing MaterialsPoly(N-vinylpyrrolidone)/Carboxymethyl Cellulose HydrogelExhibits rapid self-healing (within 30 seconds), injectability, and biocompatibility, making it suitable for drug release applications. acs.orgnih.gov
Corrosion Inhibition1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-oneActs as an effective cathodic corrosion inhibitor for steel in sulfuric acid, with efficiency increasing with concentration. researchgate.net
Corrosion InhibitionDiethyl 2-(2-oxopyrrolidin-1-yl) ethyl phosphonateAdsorbs on the steel surface according to the Langmuir adsorption model, achieving 86% inhibition efficiency at a concentration of 5x10-3 M. researchgate.net
Polymer AdditivesBis-pyrrolidone (BPdm) monomersCan be used as a plasticizing additive (10% w/w) for poly(lactic acid) (PLA) and as a monomer for enzymatic synthesis of oligoesters. rsc.org

Q & A

Q. What are the standard laboratory methods for synthesizing caprylyl pyrrolidone, and how can purity be ensured?

this compound is typically synthesized via alkylation of pyrrolidone derivatives. A common approach involves reacting 2-pyrrolidone with caprylyl chloride under controlled conditions. Purification is achieved through vacuum distillation or column chromatography. Structural integrity is confirmed via elemental analysis (CHN) and spectroscopic methods (FTIR, NMR). For reproducibility, ensure stoichiometric ratios are optimized and reaction temperatures maintained at 60–80°C .

Q. How is the thermal stability of this compound assessed, and what decomposition patterns are observed?

Thermogravimetric analysis (TGA) is used to evaluate thermal stability. This compound derivatives typically show initial mass loss due to absorbed moisture (up to 10%), followed by decomposition of the pyrrolidone ring around 220°C. For example, polystyrene-supported pyrrolidone exhibits polymer chain degradation above 460°C. Ensure inert gas environments (e.g., nitrogen) during TGA to prevent oxidative interference .

Q. What characterization techniques are critical for confirming this compound’s structural and functional properties?

Key techniques include:

  • CHN analysis to validate elemental composition.
  • FTIR to identify amide I (ν ~1650 cm⁻¹) and amide II (ν ~1550 cm⁻¹) bands.
  • NMR (¹H and ¹³C) to confirm alkyl chain attachment and pyrrolidone ring integrity.
  • TGA/DSC for thermal behavior profiling. Cross-referencing with literature data (e.g., EC 608-013-9) ensures accuracy .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound synthesis parameters?

RSM, particularly central composite design, can model interactions between variables like reactant concentration, temperature, and catalyst loading. For example, in polyvinyl pyrrolidone synthesis, RSM revealed that solution concentration and feed rate significantly influence fiber diameter during electrospinning. Use software like Design Expert® to generate polynomial models and validate predictions experimentally .

Q. What strategies resolve contradictions in solubility data for this compound across solvents?

Discrepancies arise from solvent polarity and Hansen solubility parameters. A systematic approach involves:

  • Calculating solubility parameters (e.g., using group contribution methods).
  • Validating predictions via cloud point titration or dynamic light scattering. For instance, ethanol was identified as an optimal solvent for polyvinyl pyrrolidone (PVP) based on δ-values (δ ~22 MPa¹/²). Replicate experiments under controlled humidity to minimize variability .

Q. How do computational models predict this compound’s role in drug delivery systems?

Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models can predict interactions with biological membranes. For example, pyrrolidone derivatives in DLBCL treatment were designed to inhibit protein-protein interactions (e.g., p53-MDM2). Use tools like AutoDock for docking studies and Gaussian09 for electronic structure analysis .

Q. What experimental designs address batch-to-batch variability in this compound-based polymer blends?

Employ factorial designs to isolate variables (e.g., polymer ratio, crosslinking agents). In polycarboxylate dispersants, increasing pyrrolidone ligand content (1.89–3.38 mmol/L) reduced molecular weight (Mw) but improved dispersity. Use GPC and rheometry to correlate structural changes with performance metrics like viscosity .

Methodological Considerations

Q. How to analyze conflicting bioactivity data for this compound in pharmacological studies?

Contradictions may stem from cell line specificity or assay conditions. Mitigate this by:

  • Standardizing cytotoxicity assays (e.g., MTT/PI staining).
  • Validating results across multiple cell lines (e.g., HeLa vs. DLBCL models).
  • Cross-referencing with mechanistic studies (e.g., quorum sensing inhibition in Pseudomonas aeruginosa) .

Q. What protocols ensure reproducibility in this compound’s application for gas desulfurization?

Follow ASTM D5623 for sulfur content analysis. Optimize parameters like adsorbent loading (5–10 wt%) and contact time (30–60 min). Compare performance against benchmark materials (e.g., activated carbon) using GC-MS for sulfur speciation .

Data Reporting Standards

Q. How to document this compound research for peer-reviewed publication?

Adhere to NIH guidelines for experimental rigor:

  • Include raw data (e.g., TGA curves, NMR spectra) in supplementary materials.
  • Disclose synthesis protocols, including solvent purity and catalyst sources.
  • Use IUPAC nomenclature and reference EC 608-013-9 for regulatory compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.